molecular formula C12H14ClNOS B2371009 2-Chloro-1-(8-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone CAS No. 2305549-76-0

2-Chloro-1-(8-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone

Cat. No. B2371009
CAS RN: 2305549-76-0
M. Wt: 255.76
InChI Key: TUHQIYXLTUCCJT-UHFFFAOYSA-N
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Description

The compound “2-Chloro-1-(8-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone” is a derivative of benzothiadiazine . Benzothiadiazines are a class of compounds that have been studied for their various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and more . The specific activities of this compound would depend on the exact arrangement and substitution of its functional groups.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the benzothiadiazine ring, followed by various substitutions to add the methyl, chloro, and ethanone groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiadiazine ring, which is a bicyclic structure containing a benzene ring fused to a thiadiazine ring . The compound also contains a chloro group, a methyl group, and an ethanone group attached to the ring.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the chloro group might be susceptible to nucleophilic substitution reactions, while the ethanone group could potentially undergo condensation reactions .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Benzothiadiazines and their derivatives have been found to interact with a variety of biological targets, including various enzymes and receptors .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its biological activities and potential applications in medicine or other fields .

properties

IUPAC Name

2-chloro-1-(8-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNOS/c1-9-3-4-10-11(7-9)16-6-2-5-14(10)12(15)8-13/h3-4,7H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHQIYXLTUCCJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCCS2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(8-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone

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